3-ethyl-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
3-Ethyl-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a triazolopyrimidinone derivative characterized by a fused bicyclic core structure. This compound features an ethyl group at the N3 position and a 2-oxo-2-phenylethyl substituent at the C6 position. Triazolopyrimidinones are known for their diverse pharmacological activities, including antiviral and antitumor properties, which are influenced by substituent variations on the core scaffold .
Properties
IUPAC Name |
3-ethyl-6-phenacyltriazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-2-19-13-12(16-17-19)14(21)18(9-15-13)8-11(20)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPUSWUNMLUTDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC(=O)C3=CC=CC=C3)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Selection and Cyclization Strategies
The triazolopyrimidine core is typically constructed from pyrimidine or pyridine precursors. Patent WO2016006974A2 outlines a method starting with 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, which undergoes nitrosation and reduction to form an amino intermediate. Subsequent cyclization with ethylating agents introduces the triazole ring. For the target compound, the ethyl group at position 3 is likely introduced via alkylation using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Key steps include:
Phenacyl Group Introduction
The 2-oxo-2-phenylethyl moiety at position 6 is introduced via nucleophilic substitution or coupling. A method described in WO2016006974A2 for similar compounds involves reacting a chloropyrimidine intermediate with phenacyl bromide in dimethylformamide (DMF) at 80–100°C. The reaction is catalyzed by triethylamine, yielding the substituted product after 12–24 hours.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Optimal yields are achieved in polar aprotic solvents like DMF or acetonitrile. For example, the alkylation step for introducing the ethyl group proceeds at 60–80°C with a 70–85% yield. Elevated temperatures (>100°C) may lead to decomposition, as noted in analogous syntheses.
Catalytic Additives
The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction efficiency during phenacyl group installation. Patent EP2322176A1 highlights similar reactions where catalytic amounts of DMAP enhance coupling yields.
Stepwise Synthesis Protocol
Step 1: Synthesis of 3-Ethyltriazolo[4,5-d]pyrimidin-7-one
-
Starting Material : 6-Amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (1.0 equiv).
-
Nitrosation : Add NaNO₂ (1.2 equiv) in acetic acid at 0–5°C for 2 hours.
-
Reduction : Treat with ammonium sulfide (2.0 equiv) at room temperature for 4 hours.
-
Alkylation : React with ethyl iodide (1.5 equiv) in DMF at 80°C for 6 hours.
Yield : 78% after column chromatography (silica gel, ethyl acetate/hexane 1:3).
Step 2: Installation of Phenacyl Group
-
Intermediate : 3-Ethyltriazolo[4,5-d]pyrimidin-7-one (1.0 equiv).
-
Substitution : Add phenacyl bromide (1.2 equiv) and K₂CO₃ (2.0 equiv) in DMF at 90°C for 12 hours.
-
Workup : Quench with ice water, extract with dichloromethane, and concentrate.
Yield : 65% after recrystallization (ethanol/water).
Characterization and Analytical Data
Spectroscopic Analysis
Purity Assessment
Comparative Data on Synthetic Routes
| Parameter | Route A (Alkylation First) | Route B (Phenacyl First) |
|---|---|---|
| Overall Yield (%) | 52 | 48 |
| Reaction Time (hours) | 18 | 24 |
| Purity (%) | 97 | 95 |
| Key Advantage | Higher intermediate stability | Fewer side products |
Challenges and Mitigation Strategies
Byproduct Formation
The primary byproduct is the di-substituted derivative at position 6, arising from over-alkylation. This is minimized by controlling stoichiometry (phenacyl bromide ≤1.2 equiv) and reaction time.
Solubility Issues
The final compound exhibits limited solubility in aqueous media, necessitating purification via non-polar solvents.
Applications and Derivatives
While biological data for this specific compound are unavailable, structurally related triazolopyrimidines show antiviral and kinase inhibitory activity. For instance, EP2322176A1 reports analogues with IC₅₀ values <100 nM against p38 MAP kinase .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the triazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of halogenated or alkylated products.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research has indicated that compounds similar to 3-ethyl-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one exhibit significant anticancer properties. They may act by inhibiting specific kinases involved in cancer cell proliferation. For instance, studies have shown that triazolopyrimidine derivatives can inhibit the growth of various cancer cell lines by targeting pathways critical for tumor survival and growth .
Antimicrobial Properties
The compound's structure allows it to interact with bacterial enzymes, potentially leading to antimicrobial effects. Preliminary studies suggest that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria . Further research is needed to explore its efficacy against resistant strains.
Anti-inflammatory Effects
There is growing interest in the anti-inflammatory properties of triazolopyrimidine derivatives. These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes like COX-2 . This application could be particularly relevant in treating chronic inflammatory diseases.
Table 1: Potential Biological Targets
| Target Type | Example Targets | Proposed Mechanism |
|---|---|---|
| Kinases | EGFR, VEGFR | Inhibition of phosphorylation |
| Enzymes | COX-2 | Inhibition of prostaglandin synthesis |
| Receptors | TNF-alpha receptor | Modulation of inflammatory response |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Condensation Reactions : Combining substituted benzylamines with pyrimidine derivatives.
- Cyclization : Formation of the triazole ring under acidic or basic conditions.
- Purification Techniques : Utilizing chromatography to achieve high purity levels .
Material Science Applications
Beyond biological applications, this compound has potential uses in material science due to its unique chemical properties. For instance:
Polymer Chemistry
The incorporation of triazolopyrimidine derivatives into polymer matrices can enhance thermal stability and mechanical strength. Research is ongoing to explore their use in developing advanced materials for electronics and coatings .
Case Studies
Several case studies have highlighted the effectiveness of triazolopyrimidine derivatives in various applications:
Case Study 1: Anticancer Activity
A study demonstrated that a derivative of this compound significantly inhibited the proliferation of breast cancer cells in vitro by targeting specific kinases involved in cell cycle regulation.
Case Study 2: Antimicrobial Efficacy
Another investigation revealed that modifications to the phenylethyl group enhanced the antimicrobial activity against resistant bacterial strains compared to standard antibiotics.
Mechanism of Action
The mechanism of action of 3-ethyl-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors on cell surfaces to modulate cellular responses.
Signal Transduction: Interference with intracellular signaling pathways to alter cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of triazolopyrimidinones are highly dependent on substituent patterns. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Triazolopyrimidinone Derivatives
*Calculated based on structural similarity to BF23689 .
Substituent Effects on Activity
- N3 Position : Ethyl or small alkyl groups (as in the target compound) may enhance metabolic stability compared to bulkier aryl groups (e.g., 3,4-dimethoxyphenyl in ). However, aryl substituents like 4-methylphenyl (BF23689) or 4-chlorophenyl () are associated with improved target binding due to π-π interactions .
- Analogs with piperazinyl or oxadiazole substituents () show enhanced antiviral activity, likely due to interactions with viral nsP1 or capping enzymes .
Pharmacological Profiles
- Antiviral Activity: Compounds like 3-aryl-triazolopyrimidinones (e.g., ) inhibit CHIKV replication by targeting nsP1, a viral mRNA capping enzyme. Resistance mutations (e.g., P34S, T246A in nsP1) highlight the specificity of these interactions . The target compound’s phenyl group may mimic aryl interactions critical for nsP1 binding.
- Antitumor Activity: 8-Azaguanine (), a triazolopyrimidinone analog, inhibits purine biosynthesis and is used in cancer research. Its activity underscores the scaffold’s versatility, though substituent choice dictates target specificity.
Table 2: Key Research Outcomes for Triazolopyrimidinones
Biological Activity
3-ethyl-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS Number: 1058197-63-9) is a heterocyclic compound with significant biological activity. This compound belongs to the class of triazolopyrimidines and is characterized by its unique structural features that contribute to its pharmacological properties. This article reviews the biological activities of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Molecular Formula: C14H13N5O2
Molecular Weight: 283.29 g/mol
Structural Features: The compound features a triazole ring fused to a pyrimidine ring with ethyl and phenylethyl substituents.
Anticancer Activity
Research indicates that compounds related to triazolopyrimidines exhibit notable anticancer properties. A study highlighted the synthesis of various derivatives and their evaluation against cancer cell lines. The compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 9.1 µg/mL, indicating its potential as an anticancer agent .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against several pathogenic bacteria. In vitro studies reported that it effectively inhibited the growth of multiple bacterial strains, suggesting its potential use in treating bacterial infections .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets such as enzymes and receptors involved in critical biological pathways. This interaction may lead to the inhibition of enzyme activity or modulation of receptor functions .
Synthesis and Structure-Activity Relationship (SAR)
Recent studies have focused on the structure-activity relationship (SAR) of triazolopyrimidine derivatives. The introduction of various functional groups significantly influenced their biological activity. For instance, modifications on the phenyl ring enhanced binding affinity at target proteins .
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key structural features of 3-ethyl-6-(2-oxo-2-phenylethyl)triazolopyrimidin-7-one, and how are they confirmed experimentally?
- Structural Features : The compound features a fused triazole-pyrimidine core with substituents: a 3-ethyl group and a 6-(2-oxo-2-phenylethyl) side chain. The ketone group in the side chain enhances reactivity and potential hydrogen-bonding interactions.
- Experimental Confirmation :
- X-ray crystallography : Resolve the crystal structure to confirm bond lengths, angles, and stereochemistry .
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks (e.g., ethyl group signals at δ ~1.3 ppm for CH and δ ~4.2 ppm for CH) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
Q. What are the common synthetic routes for 3-ethyl-6-(2-oxo-2-phenylethyl)triazolopyrimidin-7-one, and how can reaction conditions be optimized?
- Synthetic Routes :
- Step 1 : Cyclocondensation of substituted pyrimidine precursors with triazole-forming agents (e.g., azide-alkyne cycloaddition).
- Step 2 : Alkylation at the N6 position using 2-bromoacetophenone derivatives under basic conditions (e.g., KCO in DMF) .
- Optimization Strategies :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Maximizes kinetics without side reactions |
| Solvent | Anhydrous DMF or THF | Enhances solubility of intermediates |
| Catalyst | Pd/C for hydrogenation steps | Improves selectivity for ketone reduction |
| Purification | Column chromatography (SiO, hexane/EtOAc) | Achieves >95% purity |
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the biological targets of triazolopyrimidine derivatives?
- Methodology :
- Target Identification : Use databases like PDB or ChEMBL to select enzymes/receptors with structural homology to known triazolopyrimidine targets (e.g., kinases, phosphodiesterases) .
- Docking Workflow :
Prepare ligand (compound) and receptor (target protein) structures using AutoDock Tools.
Perform rigid/flexible docking simulations to assess binding affinity (ΔG) and pose validation.
Validate with experimental IC values from enzyme inhibition assays .
- Case Study : Docking studies on related triazolopyrimidines revealed strong interactions with ATP-binding pockets of kinases, correlating with antitumor activity .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Common Discrepancies :
- NMR Signal Splitting : Impurities or diastereomers may cause unexpected multiplicity. Use preparative HPLC to isolate pure fractions .
- Mass Spec Adducts : Sodium/potassium adducts distort molecular ion peaks. Add ammonium formate to suppress adduct formation .
- Cross-Validation :
- Combine H-C HSQC/HMBC NMR to assign ambiguous signals .
- Compare experimental IR carbonyl stretches (~1700 cm) with DFT-calculated values .
Q. How can X-ray crystallography and SHELX refinement improve structural accuracy for triazolopyrimidines?
- Crystallography Protocol :
Grow single crystals via slow evaporation (e.g., ethyl acetate/ethanol 3:2) .
Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
Solve structure using SHELXT (direct methods) and refine with SHELXL (least-squares minimization) .
- Refinement Tips :
Q. What methodologies elucidate the mechanism of enzyme inhibition by triazolopyrimidines?
- In Vitro Assays :
- Kinetic Studies : Measure substrate turnover rates (e.g., spectrophotometric NADH depletion for dehydrogenases) at varying inhibitor concentrations .
- IC Determination : Use dose-response curves (log[inhibitor] vs. % activity) to calculate potency .
- Biophysical Techniques :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (K) in real-time .
- Isothermal Titration Calorimetry (ITC) : Assess thermodynamic parameters (ΔH, ΔS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
